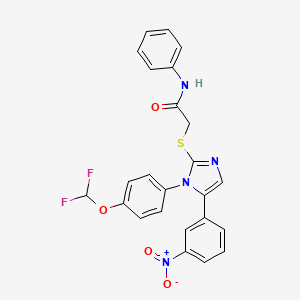

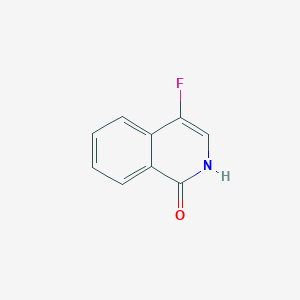

![molecular formula C19H22Cl2N2O2S B2844408 1-(3,4-Dichlorophenyl)-4-[4-(propan-2-yl)benzenesulfonyl]piperazine CAS No. 713097-50-8](/img/structure/B2844408.png)

1-(3,4-Dichlorophenyl)-4-[4-(propan-2-yl)benzenesulfonyl]piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorophenyl)-4-[4-(propan-2-yl)benzenesulfonyl]piperazine, also known as DCP-LA, is a chemical compound that has been studied for its potential therapeutic effects.

Scientific Research Applications

N-Dealkylation of Arylpiperazine Derivatives

Arylpiperazine derivatives, including those with dichlorophenylpiperazine structures, are clinically applied mainly for treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, leading to 1-aryl-piperazines. These metabolites have varied effects on serotonin receptors and other neurotransmitter receptors. The extensive tissue distribution of these metabolites, including in the brain, underscores their potential utility in targeting CNS disorders. The variability in metabolite-to-parent drug ratios among individuals highlights the importance of personalized medicine approaches in the utilization of these compounds (Caccia, 2007).

Anti-Mycobacterial Activity of Piperazine Analogues

Piperazine, a versatile medicinal scaffold, has been incorporated into potent molecules against Mycobacterium tuberculosis (MTB), including drug-resistant strains. The review of anti-mycobacterial compounds utilizing piperazine as a core structure provides insight into the design and structure-activity relationship (SAR) of potent anti-TB molecules. This highlights piperazine's role in developing safer, selective, and cost-effective anti-mycobacterial agents, emphasizing the scaffold's potential in addressing global health challenges like tuberculosis (Girase et al., 2020).

Piperazine Derivatives for Therapeutic Use

The significance of the piperazine moiety in drug design is underscored by its presence in a variety of drugs with therapeutic uses, ranging from antipsychotics to anticancer agents. Modifications to the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules. This comprehensive review of piperazine-based patents from 2010 onwards provides insights into the scaffold's flexibility for discovering drug-like elements, highlighting the broad potential of piperazine derivatives in therapeutic applications (Rathi et al., 2016).

Exploring Biological Potentials of Piperazines

Piperazines and their derivatives exhibit a wide range of biological activities, making them significant in the development of new therapeutic agents. Their presence in biologically active compounds for various disorders, including psychotics and schizophrenia, illustrates the moiety's importance. The review on the biological potentials of piperazines demonstrates their efficacy across multiple pharmacological activities, reinforcing the value of further exploration and modification of this heterocyclic compound to develop novel medications (Verma & Kumar, 2017).

properties

IUPAC Name |

1-(3,4-dichlorophenyl)-4-(4-propan-2-ylphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22Cl2N2O2S/c1-14(2)15-3-6-17(7-4-15)26(24,25)23-11-9-22(10-12-23)16-5-8-18(20)19(21)13-16/h3-8,13-14H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBQVCUCZRIFGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dichlorophenyl)-4-((4-isopropylphenyl)sulfonyl)piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

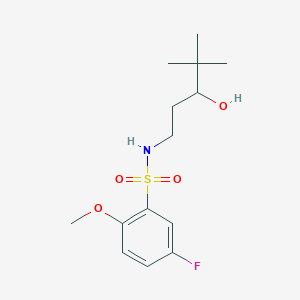

![N-(1-Cyanocyclohexyl)-2-[[4-cyclopropyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2844325.png)

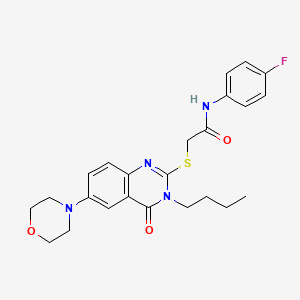

![3-(4-(pyrimidin-2-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2844329.png)

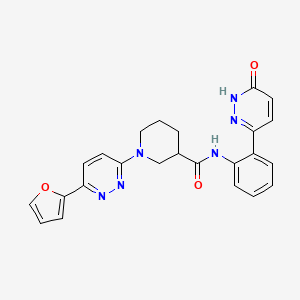

![1-[1-(2-Morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-pyrrolidin-1-ylethane-1,2-dione](/img/structure/B2844332.png)

![1-(2,2,6,6-Tetramethyl-4-{[(phenylsulfonyl)oxy]imino}piperidino)-1-ethanone](/img/structure/B2844342.png)

![N-(5-chloro-2-methoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2844344.png)

![Tert-butyl (2-(((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)amino)-2-oxoethyl)carbamate](/img/structure/B2844348.png)